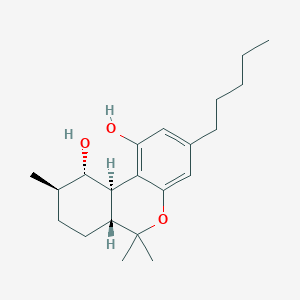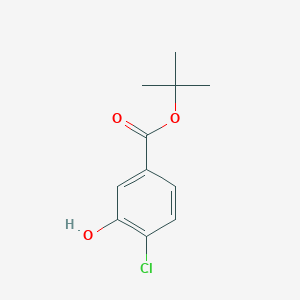![molecular formula C36H55F2N3S2Sn2 B14079005 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaics. This compound is known for its unique structural properties, which make it an excellent candidate for use in high-efficiency solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps. One common method includes the copolymerization of a benzodithiophene-derived electron-rich unit with electron-deficient units such as 5,6-difluoro-2-(2-hexyldecyl)-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole . The reaction conditions often require the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in commercial organic photovoltaic devices .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it more suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its performance in photovoltaic cells.
Substitution: Commonly involves the replacement of functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include palladium catalysts, halogenating agents, and various solvents such as dichloromethane and N,N-dimethylformamide. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more electron-deficient derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with tailored electronic properties.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Primarily used in the development of high-efficiency organic photovoltaic cells, contributing to the advancement of renewable energy technologies
Mechanism of Action
The mechanism by which 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-rich and electron-deficient units facilitate efficient charge transfer, which is crucial for its performance in photovoltaic applications. The molecular planarity and noncovalent interactions within the compound enhance its stability and efficiency .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Shares similar structural features but differs in its electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another compound used in organic photovoltaics with different side chains and electronic characteristics.
Uniqueness
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole stands out due to its unique combination of electron-rich and electron-deficient units, which provide a balance of stability and efficiency. Its specific structural features make it particularly suitable for high-performance organic photovoltaic applications .
Properties
Molecular Formula |
C36H55F2N3S2Sn2 |
|---|---|
Molecular Weight |
869.4 g/mol |
IUPAC Name |
[5-[5,6-difluoro-2-(2-hexyldecyl)-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H37F2N3S2.6CH3.2Sn/c1-3-5-7-9-10-12-16-22(15-11-8-6-4-2)21-35-33-29-25(23-17-13-19-36-23)27(31)28(32)26(30(29)34-35)24-18-14-20-37-24;;;;;;;;/h13-14,17-18,22H,3-12,15-16,21H2,1-2H3;6*1H3;; |
InChI Key |
HSSKGTNJLFIDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)


![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)




